
2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a fluorophenoxy group, a pyridinylsulfonyl group, and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the Piperidinylmethyl Intermediate: The piperidinylmethyl group is introduced by reacting piperidine with a suitable sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperidinylmethyl intermediate under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
- Therapeutic Properties : It is being explored for potential therapeutic effects, including anti-inflammatory and anticancer activities. Its interaction with specific molecular targets may modulate enzyme or receptor activity, leading to various biological effects.
- Anxiolytic Effects : Similar compounds have demonstrated significant anxiolytic activity without sedation or dependency, indicating potential applications in treating anxiety disorders.
Biochemical Probes
- The compound is investigated as a biochemical probe to study neurotransmitter systems, particularly influencing serotonin and dopamine pathways.
Industrial Applications
- Utilized in the development of new materials and agrochemicals due to its unique structural properties.
Research indicates that 2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide may exhibit various biological activities:
Activity Type | Description |
---|---|
Anxiolytic Effects | Potential to reduce anxiety without sedation based on animal models. |
Alcohol Preference | Related compounds have shown efficacy in reducing alcohol intake in studies. |
Inflammation Modulation | Interaction with G protein-coupled receptors suggests applications in inflammation management. |
Case Studies
Several studies have highlighted the compound's potential:
- Pharmacological Studies : Investigations into similar piperidine derivatives have shown promise in reducing alcohol consumption and modulating inflammatory responses.
- Anticancer Research : Preliminary findings suggest that related compounds may inhibit tumor growth without significant toxicity to normal cells.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(2-bromophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(2-methylphenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Biological Activity
2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C17H16FN3O2S with a molecular weight of approximately 345.39 g/mol. The structure includes a fluorophenoxy group and a piperidine derivative, which are crucial for its biological interactions.
The compound is believed to act primarily as a modulator of neurotransmitter systems , particularly influencing serotonin and dopamine pathways. Its structural components allow it to interact with specific receptors in the central nervous system (CNS), potentially leading to anxiolytic effects without the adverse interactions commonly associated with traditional benzodiazepines .
Pharmacological Studies
- Anxiolytic Effects : In animal models, similar compounds have shown significant anxiolytic activity without causing sedation or dependency, suggesting that this compound may exhibit similar properties .
- Alcohol Preference Reduction : Studies indicate that related piperidine derivatives can reduce alcohol intake in animal models, hinting at potential therapeutic applications in treating alcohol use disorders .
- Inflammation Modulation : The compound's interaction with G protein-coupled receptors (GPCRs) suggests possible applications in inflammatory conditions, as GPCRs play a significant role in mediating inflammatory responses .
Case Study 1: Anxiolytic Activity
A study involving a structurally similar compound, JNJ-5234801, demonstrated significant anxiolytic effects at doses that did not cause CNS-related side effects. This suggests that this compound may also have a favorable safety profile in clinical settings .
Case Study 2: Alcohol Consumption
Research on piperidine derivatives indicated that they could effectively reduce alcohol preference in rats. This opens avenues for further exploration of this compound as a potential treatment for alcohol dependence .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the Piperidine Derivative : Initial reactions involve the formation of the piperidine framework through sulfonylation reactions.
- Coupling Reactions : The coupling of the fluorophenoxy group with the piperidine derivative is critical for achieving the desired biological activity.
- Purification and Characterization : The final product is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c20-17-5-1-2-6-18(17)27-14-19(24)22-12-15-7-10-23(11-8-15)28(25,26)16-4-3-9-21-13-16/h1-6,9,13,15H,7-8,10-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZNNSJPDFABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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